4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline
Overview
Description
“4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline” is a chemical compound with the CAS Number: 1315369-01-7 . It has a molecular weight of 209.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Crystal Structure Analysis
- Triflumizole : A compound structurally related to 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, was studied for its crystal structure. The dihedral angle between the aniline and imidazole ring planes was found to be significant, and the weak intermolecular hydrogen bonds and C—H⋯π interactions were key in stabilizing the crystal packing (Kim et al., 2010).
Chemical Synthesis and Applications
- Antitumor Agent Synthesis : The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, was achieved from 3,5-dinitro-1-trifluoromethylbenzene. This synthesis pathway indicates the potential application of related compounds in pharmaceutical synthesis (Yang Shijing, 2013).
Sensing and Detection
- Metal Ion Detection : A compound, 4-[2,4,5-tris(4-bromophenyl)-1H-imidazol-1-yl]aniline, exhibited highly selective and sensitive UV and fluorescence response to Fe3+ ions, showing potential for use in aqueous solution metal ion detection (Yanpeng et al., 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition : Chemically modified imidazole molecules like 4-(1H-imidazol-1-yl)aniline were investigated as inhibitors for copper corrosion in acidic medium. The study showed a correlation between the electronic properties of the molecules and their corrosion inhibition efficiencies, highlighting their potential in material science applications (Costa et al., 2022).
Fluorescent Properties
- Fluorophores Synthesis : The synthesis of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives from 4-(4,5-diphenyl-1H-imidazol-2-yl) aniline revealed that these compounds show absorption in the ultraviolet region and emission in the blue region, indicating their use in fluorescence applications (Padalkar et al., 2015).
Catalytic Applications
- Palladium(II) Metal Chemistry : The synthesis and reactivity of Pd(II) complexes bearing 2-(4,5-dihydro-1H-imidazol-2-yl)aniline were investigated for their catalytic activities in cross-coupling reactions. This underscores the potential of related compounds in catalysis (Sudharsan & Suresh, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is Histone Deacetylase 6 (HDAC6), a crucial drug target for both tumorous and non-tumorous diseases .
Mode of Action
This compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . It binds tightly to HDAC6 and inhibits it through a slow two-step binding mechanism .
Properties
IUPAC Name |
4-[1-(difluoromethyl)imidazol-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVIYREGQJGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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